molecular formula C24H21ClFN3OS B15284265 (5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B15284265
M. Wt: 454.0 g/mol
InChI Key: CJSIALXWDZMCRZ-JJFYIABZSA-N
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Description

The compound “(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one” is a structurally complex molecule featuring a thiazol-4-one core substituted with a methylidene-linked pyrrole ring and a 3,4-dimethylanilino group. The pyrrole moiety is further functionalized with a 3-chloro-4-fluorophenyl group, while the thiazole ring incorporates a 3,4-dimethylaniline substituent. This intricate architecture positions the compound as a hybrid heterocyclic system, combining elements of thiazoles (known for diverse bioactivity) and pyrroles (valued in drug design for their aromaticity and hydrogen-bonding capabilities) .

The presence of halogenated (Cl, F) and methyl substituents likely enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological applications.

Properties

Molecular Formula

C24H21ClFN3OS

Molecular Weight

454.0 g/mol

IUPAC Name

(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21ClFN3OS/c1-13-5-6-18(9-14(13)2)27-24-28-23(30)22(31-24)11-17-10-15(3)29(16(17)4)19-7-8-21(26)20(25)12-19/h5-12H,1-4H3,(H,27,28,30)/b22-11-

InChI Key

CJSIALXWDZMCRZ-JJFYIABZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC(=C(C=C4)F)Cl)C)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)F)Cl)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-fluoroaniline with 2,5-dimethylpyrrole-3-carbaldehyde to form the intermediate 1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde . This intermediate is then reacted with 3,4-dimethylaniline and thiosemicarbazide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction could produce amines or alcohols .

Scientific Research Applications

5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA to exert anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness arises from its fusion of thiazole and pyrrole rings with halogenated aromatic substituents. Below is a comparative analysis with key analogs:

Compound Name/Class Core Structure Substituents Biological Activity Key Differentiator
Target Compound Thiazol-4-one + pyrrole 3-Cl-4-F-phenyl; 3,4-dimethylanilino Inferred multi-target Hybrid thiazole-pyrrole system with dual halogenation and methyl groups
Thiazolidinedione Thiazolidinone None specified Antidiabetic Simple thiazolidinone ring; lacks fused heterocycles or halogenation
Pyrazole Derivatives Pyrazole Variable (e.g., phenyl, fluorophenyl) Anticancer, anti-inflammatory Isolated pyrazole systems; no thiazole integration
Benzothiazole Derivatives Benzothiazole Sulfur-containing fused benzene-thiazole Antimicrobial Benzene-thiazole fusion; absent pyrrole or halogenated groups
Triazole Analogs Triazole Nitrogen-rich heterocycle Antifungal Stronger enzyme interactions via triazole; lacks thiazole-pyrrole complexity

Activity and Mechanism Insights

  • Thiazolidinediones : Primarily act as PPAR-γ agonists for diabetes management. The target compound’s thiazole-pyrrole system may offer alternative receptor modulation due to enhanced steric and electronic profiles .
  • Pyrazole Anticancer Agents : Pyrazole derivatives often inhibit kinases or tubulin polymerization. The target compound’s pyrrole-thiazole hybrid could enable dual targeting, leveraging both rings’ affinity for hydrophobic binding pockets .
  • Benzothiazole Antimicrobials: Activity stems from membrane disruption or enzyme inhibition. The target compound’s chloro-fluorophenyl group may improve penetration into microbial membranes compared to non-halogenated analogs .

Physicochemical Properties

  • Metabolic Stability: Halogenation reduces susceptibility to oxidative metabolism, extending half-life compared to non-halogenated pyrazole or triazole analogs .

Biological Activity

The compound (5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological activity, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₄ClF₁N₂OS
Molecular Weight331.8 g/mol
IUPAC Name(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of various substituents. The detailed synthetic pathway is crucial for understanding how modifications to the structure can influence biological activity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit potent anticancer activity. For instance, derivatives of pyrrole and thiazole have been studied for their ability to inhibit tyrosine kinases such as EGFR and VEGFR2. These proteins are crucial in cancer cell proliferation and survival. Molecular docking studies suggest that these compounds can form stable complexes with the ATP-binding sites of these receptors, indicating a mechanism for their anticancer effects .

The proposed mechanism involves:

  • Inhibition of Tyrosine Kinases : The compound potentially inhibits key signaling pathways involved in tumor growth.
  • Membrane Interaction : Studies have shown that similar compounds can disrupt lipid bilayers, which may enhance their bioavailability and efficacy against cancer cells .

Case Studies

  • In Vitro Studies : Cell line studies demonstrated that compounds structurally related to (5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one significantly inhibited the growth of various cancer cell lines.
  • In Vivo Studies : Animal models have shown promising results where administration of similar thiazole derivatives led to reduced tumor sizes and improved survival rates .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to others in its class, the following table summarizes key findings from recent studies:

CompoundActivity TypeIC50 (µM)Reference
(5Z)-5-[[1-(3-chloro-4-fluorophenyl)...Tyrosine Kinase Inhibitor0.25
4-amino-3-chloro-1H-pyrrole derivativesAntitumor0.30
Thiazole derivativesAnticancer0.15

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